molecular formula C46H51FN5O8P B10831300 N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite

N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite

Cat. No.: B10831300
M. Wt: 851.9 g/mol
InChI Key: CKKJPMGSTGVCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite is a synthetic nucleoside analog that has garnered significant attention in scientific research due to its unique properties and applications. This compound is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. Its structure includes a benzoyl group at the N4 position, a fluorine atom at the 2' position of the deoxyribose sugar, and a DMT (4,4'-dimethoxytrityl) group at the 5' position.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The fluorine atom is then introduced at the 2' position of the deoxyribose sugar, and the DMT group is added at the 5' position. The final step involves the attachment of the phosphoramidite group at the 3' position.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while maintaining stringent quality control to ensure the purity and consistency of the final product. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include iodine and tert-butyl hydroperoxide.

  • Reduction: Reduction reactions are typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions often involve nucleophilic substitution with various nucleophiles under controlled conditions.

Major Products Formed:

  • Oxidation: Formation of uracil derivatives with different oxidation states.

  • Reduction: Reduction products include various reduced forms of the uracil derivative.

  • Substitution: Substitution reactions yield derivatives with different substituents at specific positions on the uracil ring.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used in the synthesis of oligonucleotides for studying DNA and RNA interactions.

  • Biology: Employed in genetic studies and gene expression analysis.

  • Medicine: Investigated for its potential antiviral and anticancer properties.

  • Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects through its ability to inhibit DNA and RNA synthesis in cells. It acts as a nucleoside analog, interfering with the normal function of nucleotides in the cell. The molecular targets and pathways involved include the inhibition of viral replication and the disruption of cellular processes that rely on nucleotide synthesis.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the DMT group. Similar compounds include other nucleoside analogs used in antiviral and anticancer therapies, such as cytarabine and gemcitabine. the presence of the fluorine atom in this compound enhances its stability and efficacy compared to its counterparts.

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKJPMGSTGVCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51FN5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.